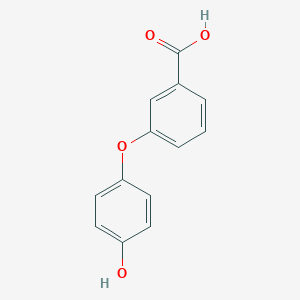

3-(4-Hydroxyphenoxy)benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydroxy benzoic acid derivatives, including compounds structurally related to 3-(4-Hydroxyphenoxy)benzoic acid, involves traditional organic synthesis methods. Docking studies and cytotoxicity evaluations suggest the potential of these compounds as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (Hussein et al., 2023).

Molecular Structure Analysis

The review of salicylic acid synthesis methods highlights the importance of molecular structure in determining the efficiency of synthesis processes. Techniques like the Kolbe–Schmitt process illustrate the significance of precursor selection and reaction conditions in achieving high purity and yield (Sergeev, Rodikova, & Zhizhina, 2023).

Chemical Reactions and Properties

A review of β-O-4 bond cleavage during acidolysis of lignin emphasizes the diverse reaction mechanisms and pathways, suggesting the complexity of chemical reactions involving hydroxyphenoxy benzoic acid derivatives (Yokoyama, 2015).

Physical Properties Analysis

The discussion on the synthesis, acylation, and photochemical properties of hydroxycoumarins, including compounds related to 3-(4-Hydroxyphenoxy)benzoic acid, provides insights into the physical properties affecting their reactivity and applications (Yoda et al., 2019).

Chemical Properties Analysis

The structure-activity relationships of hydroxycinnamic acids, including derivatives similar to 3-(4-Hydroxyphenoxy)benzoic acid, reveal the impact of structural modifications on antioxidant activity. These studies highlight the crucial role of unsaturated bonds and hydroxy groups in enhancing biological properties (Razzaghi-Asl et al., 2013).

Applications De Recherche Scientifique

Toxicological Studies

- Field : Toxicology

- Application Summary : “3-(4-Hydroxyphenoxy)benzoic acid” is a common metabolite of pyrethroids, a class of synthetic chemical insecticides. It has been studied for its toxicological effects .

- Methods of Application : A systematic literature review was performed on the toxicological profiles of the pyrethroid common metabolites, including “3-(4-Hydroxyphenoxy)benzoic acid”. This involved screening publications by abstract, title, and keywords, followed by a full-text review .

- Results : The studies identified in the literature focused on effects related to reproductive toxicity, immunotoxicity, endocrine disruption, hepatotoxicity, cardiovascular toxicity, and neurotoxicity . For example, there are some indications that “3-(4-Hydroxyphenoxy)benzoic acid” may interact with the endocrine system. In addition, it was shown to produce cell cycle arrest, inhibition of cell differentiation, and generation of reactive oxygen species, indicating the potential for immunotoxicity .

Synthesis of Bioactive Natural Products and Conducting Polymers

- Field : Organic Chemistry

- Application Summary : “3-(4-Hydroxyphenoxy)benzoic acid” is a type of m-aryloxy phenol, which are important building blocks for the synthesis of bioactive natural products and conducting polymers .

- Methods of Application : Various synthetic methods have been developed for the preparation of m-aryloxy phenols, including the use of “3-(4-Hydroxyphenoxy)benzoic acid”. These methods involve functionalizing and transforming functional groups around the aromatic ring .

- Results : The innovative synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Production of Plastics, Adhesives, and Coatings

- Field : Material Science

- Application Summary : m-Aryloxy phenols, including “3-(4-Hydroxyphenoxy)benzoic acid”, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods of Application : These compounds are incorporated into the materials during the production process to enhance their properties .

- Results : The addition of m-aryloxy phenols results in materials with improved thermal stability and flame resistance .

Synthesis of Complex Molecules

- Field : Organic Chemistry

- Application Summary : “3-(4-Hydroxyphenoxy)benzoic acid” can be used in the synthesis of complex molecules. By condensing the “3-(4-Hydroxyphenoxy)benzoic acid” with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt), the team synthesized N- (1S)-1- { [ (3S)-4- (3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4- (3-hydroxyphenoxy) benzamide .

- Methods of Application : The synthesis involves condensation reactions using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt) .

- Results : The synthesis resulted in the formation of a complex molecule with potential biological activities .

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

- Field : Material Science

- Application Summary : “3-(4-Hydroxyphenoxy)benzoic acid” has a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

- Methods of Application : These compounds are incorporated into materials during the production process to enhance their properties .

- Results : The addition of “3-(4-Hydroxyphenoxy)benzoic acid” results in materials with improved thermal stability and flame resistance .

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-hydroxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGCDVKVZWMYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188569 | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenoxy)benzoic acid | |

CAS RN |

35065-12-4 | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

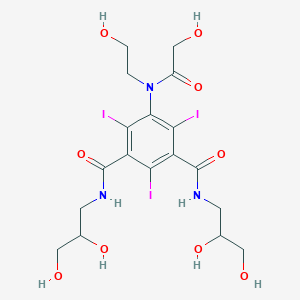

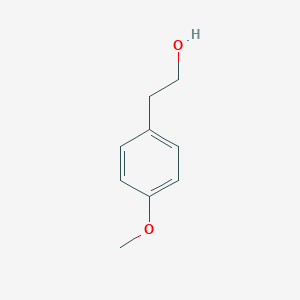

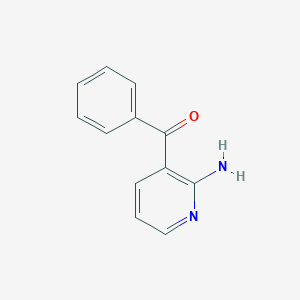

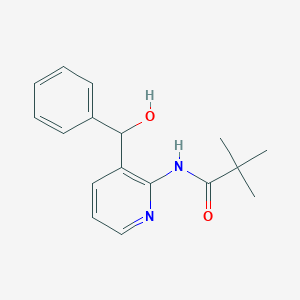

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.